molecular formula C8H6F3NO2 B3017037 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid CAS No. 2248345-79-9

2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid

Cat. No. B3017037
CAS RN: 2248345-79-9
M. Wt: 205.136
InChI Key: DCTBSAWDONTRJH-UHFFFAOYSA-N
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Description

2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid (TFPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPPA is a derivative of pyridine and is synthesized through different methods.

Mechanism of Action

The mechanism of action of 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is not fully understood. However, it is believed that 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. By inhibiting COX enzymes, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been found to have anti-inflammatory and analgesic effects in various animal models. In addition, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has also been found to have a low toxicity profile, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and potential applications in various fields. However, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has some limitations, including its high cost and limited availability.

Future Directions

2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has the potential for further development in various fields. In medicinal chemistry, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid could be further developed as a potential candidate for the treatment of chronic pain and inflammation. In material science, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid could be used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid could be further developed as a precursor for the synthesis of various compounds with diverse applications. Further studies are needed to fully understand the mechanism of action of 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid and its potential applications in various fields.
In conclusion, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is synthesized through different methods and has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid exerts its effects by inhibiting the activity of COX enzymes, reducing the production of prostaglandins, and reducing inflammation and pain. 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and potential applications in various fields. Further studies are needed to fully understand the mechanism of action of 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid and its potential applications in various fields.

Synthesis Methods

2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid can be synthesized through different methods, including the reaction of 3,5,6-trifluoropyridine with 2-bromoacetic acid, followed by esterification and hydrolysis. Another method involves the reaction of 2,3,5,6-tetrafluoropyridine with chloroacetic acid, followed by esterification and hydrolysis. These methods produce 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid with high yields and purity.

Scientific Research Applications

2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. In material science, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has been used as a precursor for the synthesis of various compounds with diverse applications.

properties

IUPAC Name

2-(3,5,6-trifluoropyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTBSAWDONTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid

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